Irtemazole

Description

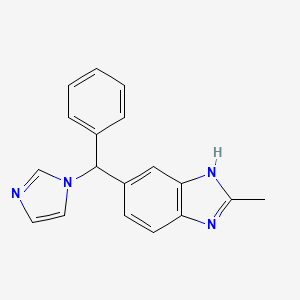

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGOMTSIZLGUOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869596 | |

| Record name | 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115574-30-6, 115576-85-7, 115576-86-8 | |

| Record name | Irtemazole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115574306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Irtemazole, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115576868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IRTEMAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAK27WY74I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BZ8GV6SK6H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IRTEMAZOLE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPE7CM7FNG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Irtemazole: A Technical Overview of its Chemical Profile and Uricosuric Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irtemazole is a benzimidazole derivative that has been investigated for its uricosuric properties, demonstrating a dose-dependent reduction in plasma uric acid levels. This technical guide provides a comprehensive summary of the available scientific information on this compound, covering its chemical structure, physicochemical properties, and its pharmacological effects on uric acid homeostasis. While detailed experimental protocols for its synthesis and clinical trials are not extensively available in the public domain, this document consolidates the existing data to support further research and development efforts. The proposed mechanism of action, consistent with other uricosuric agents, involves the modulation of renal urate transporters.

Chemical Structure and Properties

This compound, systematically named 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole, is a small molecule with a molecular formula of C18H16N4. Its chemical structure features a central benzimidazole core substituted with a methyl group and a phenyl(imidazol-1-yl)methyl group.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Identifier/Property | Value | Source |

| IUPAC Name | 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole | PubChem[1] |

| Molecular Formula | C18H16N4 | PubChem[1] |

| Molecular Weight | 288.3 g/mol | PubChem[1] |

| CAS Number | 115574-30-6 | PubChem[1] |

| InChI Key | InChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21) | PubChem[1] |

| XLogP3 | 3.3 | PubChem[1] |

| Polar Surface Area | 46.5 Ų | PubChem[1] |

Synthesis

Pharmacological Properties and Mechanism of Action

This compound is classified as a uricosuric agent, which acts to lower the concentration of uric acid in the blood by increasing its excretion in the urine.

Proposed Mechanism of Action

The primary mechanism of uricosuric agents is the inhibition of urate transporters in the proximal tubules of the kidneys. Specifically, they are known to target the urate transporter 1 (URAT1), which is responsible for the reabsorption of uric acid from the renal filtrate back into the bloodstream. By inhibiting URAT1, this compound is proposed to reduce the reabsorption of uric acid, thereby promoting its excretion and lowering plasma uric acid levels.

References

Irtemazole: A Technical Overview of its Uricosuric Properties

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the original research conducted on Irtemazole, a potent uricosuric agent. The information presented herein is synthesized from key clinical studies to support further research and development in the management of hyperuricemia. This document adheres to stringent data presentation and visualization standards to facilitate clear and concise interpretation of the available scientific evidence.

Core Pharmacodynamic and Pharmacokinetic Data

The uricosuric effects and pharmacokinetic profile of this compound have been primarily elucidated through a series of clinical trials in healthy, normouricemic subjects. The quantitative findings from these seminal studies are summarized below.

Dose-Dependent Reduction in Plasma Uric Acid

This compound administration leads to a significant, dose-dependent decrease in plasma uric acid levels. A study involving repeated oral application of this compound twice daily for seven days demonstrated a clear relationship between the administered dose and the reduction in plasma uric acid.

Table 1: Average Decrease in Plasma Uric Acid with Repeated Doses of this compound [1]

| This compound Dose (mg, twice daily) | Average Decrease in Plasma Uric Acid (%) |

| 6.25 | 20.4 |

| 12.5 | 22.7 |

| 25 | 42.0 |

| 37.5 | 45.7 |

Data from a study in 12 normouricemic subjects over 7 days.

Onset and Duration of Uricosuric Effect

The uricosuric action of this compound is characterized by a rapid onset and a dose-dependent duration.

Table 2: Time Course of Uricosuric Effects of this compound [2][3]

| Parameter | Time |

| Onset of Action | |

| Decrease in Plasma Uric Acid | 15 to 25 minutes after administration |

| Increase in Renal Uric Acid Excretion | 10 to 20 minutes after administration |

| Increase in Uric Acid Clearance | 10 to 20 minutes after administration |

| Time to Maximal Effect | |

| Maximal Renal Uric Acid Excretion | 15 to 55 minutes after administration |

| Maximal Uric Acid Clearance | 15 to 55 minutes after administration |

| Maximal Decrease in Plasma Uric Acid | 8 to 12 hours after administration |

| Duration of Action | |

| Uricosuric Effect | 7 to 24 hours |

| Return to Baseline Renal Uric Acid Excretion | 8 to 16 hours |

| Return to Baseline Uric Acid Clearance | 10.0 to 12.0 hours |

Data compiled from studies with single doses of 12.5 mg to 50 mg.

Pharmacokinetic Profile

Pharmacokinetic studies reveal that this compound reaches stable plasma concentrations relatively quickly and is cleared from the body within a short period after cessation of treatment.

Table 3: Pharmacokinetic Parameters of this compound with Repeated Dosing [1]

| Parameter | Observation |

| Time to Constant Plasma Level | 1 to 2 days with higher doses (25 mg, 37.5 mg), 2-3 days with lower doses (6.25 mg, 12.5 mg) |

| Time to Constant Renal Excretion | Within 1 day of application |

| Time to Elimination from Plasma and Urine | 1 to 2 days after discontinuation |

| Return to Initial Plasma Uric Acid Levels | 1 to 2 days after cessation |

Observations from a 7-day study with twice-daily oral administration.

Experimental Protocols

Study 1: Pharmacokinetics and Pharmacodynamics of Repeated Doses

-

Objective: To assess the pharmacokinetic and pharmacodynamic properties of different doses of this compound administered repeatedly.[1]

-

Study Design: A clinical trial involving 12 normouricemic subjects.[1]

-

Dosing Regimen: this compound was administered orally twice daily for 7 days at doses of 6.25 mg, 12.5 mg, 25 mg, and 37.5 mg.[1]

-

Measurements: Plasma uric acid levels, renal uric acid excretion, and uric acid clearance were measured. Plasma and urine concentrations of this compound were also determined.[1]

-

Key Findings: A dose-dependent decrease in plasma uric acid was observed. Constant plasma levels and renal excretion of this compound were achieved within 1-2 days. The drug was cleared from the body within 1-2 days after the last dose. No side effects were reported.[1]

Study 2: Uricosuric Effect of Different Single Doses

-

Objective: To evaluate the uricosuric effect of different single doses of this compound.[2]

-

Study Design: A study in 6 healthy, normouricemic subjects.[2]

-

Dosing Regimen: Single oral doses of this compound ranging from 12.5 mg to 50 mg were administered.[2]

-

Measurements: Plasma uric acid, renal uric acid excretion, and uric acid clearance were monitored.[2]

-

Key Findings: A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours after administration. The uricosuric effect began within the first 60 minutes and lasted for 7 to 24 hours. A dose-related increase in the uricosuric effect was seen between 12.5 mg and 37.5 mg, with no significant difference between 37.5 mg and 50 mg. The half-maximal effective dose (D50) was calculated to be between 16.3 mg and 34.2 mg (average 24.7 mg).[2]

Study 3: Rapid Onset of Uricosuria

-

Objective: To determine the onset of the uricosuric effect of this compound.[3]

-

Study Design: A study involving ten healthy male volunteers.[3]

-

Dosing Regimen: A single 50 mg oral dose of this compound was administered.[3]

-

Measurements: Plasma uric acid, renal uric acid excretion, and uric acid clearance were measured at short intervals after administration.[3]

-

Key Findings: The onset of action was rapid, with an increase in renal uric acid excretion and clearance observed 10 to 20 minutes after administration. A decrease in plasma uric acid began within 15 to 25 minutes. Maximal effects on excretion and clearance were reached within 15 to 55 minutes. No side effects were observed.[3]

Visualizations

Experimental Workflow for Clinical Trials

The following diagram illustrates the general workflow of the clinical trials conducted to evaluate the pharmacokinetics and pharmacodynamics of this compound.

Caption: General workflow of the this compound clinical trials.

References

- 1. Pharmacokinetics and pharmacodynamics of different doses of this compound in repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Irtemazole: A Preclinical Data Overview

Disclaimer: Publicly available preclinical data for Irtemazole is limited. The development of this compound was discontinued, and as a result, a comprehensive preclinical data package is not available in the public domain. This guide summarizes the available clinical information and provides a general overview of the preclinical methodologies and potential mechanisms relevant to a uricosuric agent of its class.

Introduction

This compound is a benzimidazole derivative developed by Janssen Pharmaceutica that was investigated for its uricosuric properties, indicating its potential as a treatment for gout.[1][2][3] Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated levels of uric acid in the blood), leading to the deposition of monosodium urate crystals in and around the joints. Uricosuric agents work by increasing the renal excretion of uric acid. While clinical studies on this compound were conducted, its development was ultimately discontinued.[1]

Clinical Pharmacodynamics in Humans

Although preclinical data is scarce, several studies have described the pharmacodynamic effects of this compound in healthy human subjects. These studies provide insights into its potency and duration of action.

| Parameter | Value | Subject Population | Dosing | Citation |

| Maximal Decrease in Plasma Uric Acid | 46.5% | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [1][2] |

| Time to Maximal Decrease in Plasma Uric Acid | 8 to 12 hours | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [1][2] |

| Onset of Uricosuric Effect | Within the first 60 minutes | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [2] |

| Duration of Uricosuric Effect | 7 to 24 hours | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [2] |

| Time to Return to Baseline Renal Uric Acid Excretion | 8 to 16 hours | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [2] |

| Time to Return to Baseline Uric Acid Clearance | 10.0 to 12.0 hours | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [2] |

| Dose-Related Uricosuric Effect | Observed between 12.5 and 37.5 mg | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [1][2] |

| D50 (Dose for Half-Maximal Effect) | Average of 24.7 mg (range: 16.3 mg to 34.2 mg) | 6 healthy, normouricemic subjects | 12.5 to 50 mg | [1][2] |

| Onset of Decrease in Plasma Uric Acid | 15 to 25 minutes | 10 healthy male volunteers | Single 50 mg dose | [3] |

| Onset of Increased Renal Uric Acid Excretion and Clearance | 10 to 20 minutes | 10 healthy male volunteers | Single 50 mg dose | [3] |

| Time to Maximal Renal Uric Acid Excretion | 15 to 55 minutes | 10 healthy male volunteers | Single 50 mg dose | [3] |

| Maximal Renal Uric Acid Excretion (Mean) | 197.4 mg/h | 10 healthy male volunteers | Single 50 mg dose | [3] |

| Maximal Uric Acid Clearance (Mean) | 78.4 ml/min | 10 healthy male volunteers | Single 50 mg dose | [3] |

Hypothetical Preclinical Evaluation of a Uricosuric Agent

In the absence of specific preclinical data for this compound, this section outlines the typical experimental protocols that would be employed to characterize a novel uricosuric agent.

In Vitro Studies

Objective: To determine the mechanism of action and potency of the compound at the molecular level.

Experimental Protocol: Uric Acid Transporter Inhibition Assay

-

Cell Culture: Human embryonic kidney (HEK293) cells are transiently or stably transfected to express a specific human uric acid transporter, such as URAT1 (SLC22A12) or GLUT9 (SLC2A9).

-

Uptake Assay: The transfected cells are incubated with a radiolabeled uric acid substrate (e.g., [14C]uric acid) in the presence of varying concentrations of the test compound (e.g., this compound).

-

Measurement: After a defined incubation period, the cells are washed to remove extracellular substrate, and the intracellular radioactivity is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the uric acid uptake (IC50) is calculated by fitting the data to a dose-response curve. This would be repeated for various known uric acid transporters to determine selectivity.

In Vivo Studies

Objective: To evaluate the efficacy and pharmacokinetic/pharmacodynamic relationship of the compound in a relevant animal model.

Experimental Protocol: Potassium Oxonate-Induced Hyperuricemia in Rats

-

Animal Model: Male Wistar rats are treated with potassium oxonate, a uricase inhibitor, to induce hyperuricemia. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid.

-

Drug Administration: The hyperuricemic rats are then orally administered with either the vehicle control or varying doses of the test compound.

-

Sample Collection: Blood and urine samples are collected at multiple time points after drug administration.

-

Biochemical Analysis: Serum and urine levels of uric acid and creatinine are measured.

-

Data Analysis: The percentage reduction in serum uric acid levels and the increase in the fractional excretion of uric acid are calculated to determine the in vivo efficacy of the compound.

Potential Signaling Pathway of a Uricosuric Agent

The following diagram illustrates a generalized signaling pathway for a uricosuric agent that inhibits the URAT1 transporter in the renal proximal tubule. This is a hypothetical representation and has not been specifically validated for this compound.

Caption: Hypothetical mechanism of a uricosuric agent inhibiting URAT1.

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a novel uricosuric drug candidate.

Caption: General preclinical development workflow for a uricosuric agent.

Conclusion

While this compound showed promise as a uricosuric agent in early clinical studies, the lack of comprehensive, publicly available preclinical data makes a full technical assessment challenging. The information presented here, combining the known clinical effects with a generalized overview of preclinical methodologies for such a compound, is intended to provide a foundational understanding for researchers and drug development professionals. The discontinuation of its development likely accounts for the limited data in the public domain.

References

- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

Irtemazole's Uricosuric Effect: A Technical Overview for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the uricosuric effects of Irtemazole, a benzimidazole derivative. By summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows, this document serves as a crucial resource for researchers and professionals involved in the development of urate-lowering therapies.

Core Findings on this compound's Uricosuric Activity

This compound has demonstrated a significant, dose-dependent uricosuric effect in human studies. Administration of this compound leads to a rapid increase in renal uric acid excretion, a subsequent decrease in plasma uric acid levels, and an enhancement of uric acid clearance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical studies investigating the uricosuric properties of this compound.

Table 1: Dose-Dependent Effects of this compound on Plasma Uric Acid and Uricosuria in Healthy Normouricemic Subjects [1][2]

| This compound Dose | Maximum Decrease in Plasma Uric Acid (%) | Onset of Uricosuric Effect | Duration of Uricosuric Effect (hours) |

| 12.5 mg | Dose-related increase | Within the first 60 minutes | 7 - 24 |

| 25 mg | Dose-related increase | Within the first 60 minutes | 7 - 24 |

| 37.5 mg | Dose-related increase | Within the first 60 minutes | 7 - 24 |

| 50 mg | 46.5% | Within the first 60 minutes | 7 - 24 |

Of note, there was no significant difference in the uricosuric effect observed between the 37.5 mg and 50 mg doses of this compound. The dose required to produce a half-maximal effect (D50) was determined to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg.[1][2]

Table 2: Pharmacodynamic Profile of a Single 50 mg Oral Dose of this compound in Healthy Male Volunteers [2][3]

| Parameter | Onset of Effect (post-administration) | Time to Maximum Effect (post-administration) | Maximum Effect |

| Plasma Uric Acid | Decrease observed at 15-25 minutes | 6-12 hours | 53.5% of original value |

| Renal Uric Acid Excretion | Increase observed at 10-20 minutes | 15-55 minutes | Mean of 197.4 mg/h |

| Uric Acid Clearance | Increase observed at 10-20 minutes | 15-55 minutes | Mean of 78.4 ml/min |

Experimental Protocols

The following methodologies are based on the clinical studies conducted to evaluate the uricosuric effect of this compound.

Study Design: Dose-Response and Pharmacodynamic Assessments

Objective: To determine the dose-response relationship and the time course of the uricosuric effect of this compound.

Subjects: Healthy, normouricemic male volunteers.[1][2][3]

Methodology:

-

Subject Selection: Healthy male volunteers with normal serum uric acid levels were enrolled.

-

Drug Administration: Single oral doses of this compound (ranging from 12.5 mg to 50 mg) or placebo were administered.[1][2][3]

-

Sample Collection: Blood and urine samples were collected at baseline and at specified time intervals post-administration.

-

Biochemical Analysis:

-

Plasma and urinary uric acid concentrations were measured.

-

Urinary creatinine was measured to calculate uric acid clearance and fractional excretion of uric acid.

-

-

Data Analysis: The changes in plasma uric acid, renal uric acid excretion, and uric acid clearance from baseline were calculated and compared across different dose groups.

Visualizing the Mechanism and Workflow

To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated.

Signaling Pathway: Mechanism of Uricosuric Agents

Uricosuric drugs primarily exert their effect by inhibiting the reabsorption of uric acid in the proximal tubules of the kidneys. This action is largely mediated by the inhibition of urate transporters, with URAT1 (Urate Transporter 1) being a key target.[4][5][6] While the specific molecular target of this compound was not identified in the initial studies, its mechanism is consistent with that of a URAT1 inhibitor.

Caption: Proposed mechanism of this compound as a URAT1 inhibitor.

Experimental Workflow: Clinical Evaluation of this compound

The following diagram outlines the typical workflow for a clinical study designed to assess the uricosuric effect of a compound like this compound.

Caption: Workflow for a clinical study on this compound's uricosuric effect.

Conclusion

The available data strongly support the classification of this compound as a potent uricosuric agent with a rapid onset of action. Its dose-dependent effects on increasing uric acid excretion and consequently lowering plasma uric acid levels make it a compound of significant interest for the management of hyperuricemia. The detailed experimental protocols and visualized pathways provided in this guide offer a solid foundation for further research and development in the field of urate-lowering therapies. The rapid action of this compound, when compared to other uricosurics like benzbromarone and probenecid, suggests a potentially favorable clinical profile that warrants further investigation.[2]

References

- 1. Uricosuric effect of different doses of this compound in normouricaemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms of urate transport by the native human URAT1 and its inhibition by anti-gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

- 6. A brief review of urate transporter 1 (URAT1) inhibitors for the treatment of hyperuricemia and gout: Current therapeutic options and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacokinetics of Itraconazole in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of the antifungal agent Itraconazole in various preclinical animal models. The data and protocols summarized herein are essential for the interpretation of efficacy and safety studies, and for the extrapolation of findings to human clinical trials. Itraconazole, a triazole antifungal, is characterized by its broad spectrum of activity, but its low aqueous solubility and complex pharmacokinetic profile, including extensive metabolism and potential for drug-drug interactions, necessitate thorough preclinical evaluation.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of Itraconazole exhibit significant variability across different animal species, which is crucial for selecting the appropriate model for specific research questions. The following tables summarize key pharmacokinetic parameters of Itraconazole in rats, dogs, cats, and rabbits.

Table 1: Pharmacokinetics of Itraconazole in Rats

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| 10 mg/kg IV | - | - | 18.17 ± 5.17 | 9.38 ± 4.17 | - | [1] |

| 20 mg/kg IV | - | - | 38.00 ± 6.57 | 12.78 ± 5.87 | - | [1] |

| 30 mg/kg IV | - | - | 87.83 ± 17.17 | 17.50 ± 6.70 | - | [1] |

| 10 mg/kg Oral | 0.295 ± 0.345 | 2.63 - 5.4 | 4.12 ± 2.63 | - | 34.9 | [1][2][3] |

| 30 mg/kg Oral | - | - | 34.70 ± 7.23 | - | 63.0 | [1] |

| 50 mg/kg Oral | - | - | 73.17 ± 12.80 | - | 85.7 | [1] |

Table 2: Pharmacokinetics of Itraconazole in Dogs

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| ~10 mg/kg Oral (Capsule) | - | - | - | ~33 | 85 (relative to solution) | [4][5][6] |

| ~10 mg/kg Oral (Solution) | - | - | - | ~33 | - | [4][5][6] |

| 3 mg/kg Oral | - | - | - | 8-9 | 52 | [7] |

Table 3: Pharmacokinetics of Itraconazole in Cats

| Dosage and Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | Bioavailability (%) | Reference |

| 5 mg/kg IV | - | - | 13.9 ± 3.17 | 15.8 ± 1.88 | - | [8] |

| 5 mg/kg Oral (Solution) | 0.70 ± 0.14 | 1.43 ± 0.53 | 7.94 ± 2.83 | 15.6 ± 3.20 | 52.1 ± 11.6 | [8] |

Table 4: Pharmacokinetics of Itraconazole in Rabbits

| Dosage and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | T½ (h) | Reference |

| Oral (Capsule) | 766.4 ± 276.5 | - | 19357.9 ± 5117.5 | - | [3] |

| Oral (Tablet) | 1127.5 ± 577.9 | - | 23382.2 ± 6236.5 | - | [3] |

Experimental Protocols

The methodologies employed in the cited studies are crucial for the replication and validation of the presented pharmacokinetic data. Below are detailed descriptions of the typical experimental protocols used in pharmacokinetic studies of Itraconazole in animal models.

1. Animal Models

-

Rats: Sprague-Dawley or Wistar rats are commonly used.[1][9]

-

Dogs: Healthy adult purpose-bred dogs, often Beagles, are frequently utilized.[4][5][6][10]

-

Cats: Healthy domestic cats are used for feline-specific pharmacokinetic studies.[8]

-

Rabbits: New Zealand white rabbits are a common choice.[9]

2. Drug Administration and Dosing

-

Oral Administration (PO):

-

For solid dosage forms like capsules or tablets, administration is often followed by a small meal to enhance absorption, particularly in dogs.[4][5][6]

-

Oral solutions are typically administered to fasted animals.[4][5][8]

-

The vehicle for oral formulations can vary, with examples including methylcellulose-Tween 80 in water or medium-chain triglycerides.[11]

-

-

Intravenous Administration (IV):

3. Blood Sampling

-

Blood samples are collected at predetermined time points after drug administration.

-

Common sampling sites include the jugular vein or other accessible vessels.

-

Blood is typically collected into tubes containing an anticoagulant (e.g., heparin).

-

Plasma is separated by centrifugation and stored frozen until analysis.

4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate Itraconazole and its metabolites.

-

Chromatographic Conditions:

-

A C18 column is commonly used for separation.

-

The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile.

-

Detection is usually performed using UV or mass spectrometry detectors.

-

-

Quantification:

5. Pharmacokinetic Analysis

-

Plasma concentration-time data are analyzed using non-compartmental or compartmental methods with specialized software (e.g., WinNonlin).[8]

-

Key parameters calculated include Cmax, Tmax, AUC, elimination half-life (T½), clearance (CL), and volume of distribution (Vd).

Visualizations

Experimental Workflow for a Typical Preclinical Pharmacokinetic Study

Caption: Workflow of a preclinical pharmacokinetic study.

Metabolic Pathway of Itraconazole

Itraconazole undergoes extensive metabolism, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[12] The major active metabolite is hydroxyitraconazole.

Caption: Simplified metabolic pathway of Itraconazole.

Discussion and Interspecies Comparison

The pharmacokinetic profile of Itraconazole shows considerable interspecies differences. For instance, the terminal elimination half-life is significantly shorter in rats (around 5.2 hours) compared to dogs (approximately 28-33 hours) and cats (around 15.6 hours).[4][5][8] The bioavailability of Itraconazole is generally low and variable due to its poor solubility and extensive first-pass metabolism.[8]

The dog is often considered a suitable animal model for predicting the oral absorption of Itraconazole in humans, as the pharmacokinetic parameters are comparable.[9] In contrast, while the rat can be an alternative, the rabbit shows slower absorption.[9] The metabolite-to-parent drug AUC ratio is greater than one in rats and dogs, similar to humans, but less than one in rabbits.[9]

Formulation plays a critical role in the bioavailability of Itraconazole. Oral solutions generally exhibit better absorption compared to capsule formulations, although this difference may be less substantial in dogs than in other species.[4][5][6] The development of solid dispersions has been explored to enhance the dissolution and absorption of this poorly water-soluble drug.[2][3]

References

- 1. Dose-Dependent Pharmacokinetics of Itraconazole after Intravenous or Oral Administration to Rats: Intestinal First-Pass Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioavailability of itraconazole in rats and rabbits after administration of tablets containing solid dispersion particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Relative Bioavailability of Orally Administered Innovator‐Formulated Itraconazole Capsules and Solution in Healthy Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and Relative Bioavailability of Orally Administered Innovator-Formulated Itraconazole Capsules and Solution in Healthy Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of a new histamine H2-receptor antagonist, Z-300, in rat and dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioavailability of itraconazole oral solution in cats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Interspecies comparison of the oral absorption of itraconazole in laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Improved Bioavailability of Poorly Water-Soluble Drug by Targeting Increased Absorption through Solubility Enhancement and Precipitation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]

- 12. Stereochemical aspects of itraconazole metabolism in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of Azole Antifungals: A Technical Guide to Solubility and Stability

Disclaimer: This technical guide focuses on the principles and methodologies for determining the solubility and stability of azole-based compounds. Due to a significant lack of publicly available scientific literature on the specific solubility and stability of irtemazole , this document will use the well-characterized and structurally related antifungal agent, itraconazole , as a primary example to illustrate these critical drug development parameters. The data and experimental protocols presented for itraconazole should be considered illustrative and not directly transferable to this compound without independent verification.

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental determinants of its biopharmaceutical properties, influencing everything from formulation development to clinical efficacy and shelf-life. For researchers and drug development professionals, a thorough understanding of these characteristics is paramount for advancing a compound through the development pipeline. This guide provides an in-depth overview of the core data, experimental methodologies, and relevant biological pathways pertinent to the characterization of azole antifungals, using itraconazole as a case study.

Solubility Profile

A comprehensive understanding of a compound's solubility in various media is crucial for designing appropriate formulations and predicting its in vivo absorption.

Quantitative Solubility Data (Itraconazole Example)

The solubility of itraconazole has been determined in a range of solvents, highlighting its poor aqueous solubility, a common characteristic of the azole class.

| Solvent | Temperature (°K) | Molar Solubility (mol·L⁻¹) | Reference |

| Water | 298.15 | Insoluble | [1] |

| Dimethyl Sulfoxide (DMSO) | 298.15 | 49.59 x 10⁻³ | [1] |

| Ethanol | 298.15 | Insoluble | [1] |

| Acetonitrile | 298.15 | Low | [2] |

| Methanol | 298.15 | Low | [2] |

| n-Butanol | 298.15 | Moderate | [2] |

| Toluene | 298.15 | High | [2] |

| Benzene | 298.15 | High | [2] |

| 1,4-Dioxane | 298.15 | High | [2] |

Note: "Insoluble", "Low", "Moderate", and "High" are qualitative descriptors used when precise quantitative data was not available in the cited sources. The solubility of itraconazole generally increases in non-polar solvents.[2]

Experimental Protocol: Equilibrium Solubility Measurement

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.

Objective: To determine the saturation concentration of a compound in a specific solvent at a controlled temperature.

Materials:

-

Test compound (e.g., itraconazole)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

An excess amount of the test compound is added to a known volume of the solvent in a sealed container.

-

The resulting suspension is agitated in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Following incubation, the samples are centrifuged at high speed to pellet the undissolved solid.

-

Aliquots of the clear supernatant are carefully removed and diluted with a suitable mobile phase.

-

The concentration of the dissolved compound in the diluted samples is quantified using a validated HPLC method.

-

The experiment is typically performed in triplicate to ensure reproducibility.

Stability Profile

Assessing the chemical stability of a drug candidate under various environmental conditions is a critical component of pre-formulation studies, informing storage requirements and shelf-life.

Stability Data (Itraconazole Example)

Stress testing of itraconazole has revealed its degradation profile under various conditions.

| Condition | Observation | Reference |

| Heat | Stable | [3] |

| Light | Stable | [3] |

| Acid Hydrolysis | Stable | [3] |

| Base Hydrolysis | Stable | [3] |

| Oxidation | Sensitive to oxidation | [3] |

| High Relative Humidity | Potential for decreased dissolution rate of nanocrystal formulations | [4][5] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are designed to identify the degradation products and pathways of a drug substance.

Objective: To evaluate the stability of a compound under accelerated stress conditions.

Materials:

-

Test compound

-

Hydrochloric acid (for acid hydrolysis)

-

Sodium hydroxide (for base hydrolysis)

-

Hydrogen peroxide (for oxidation)

-

Temperature and humidity controlled chambers

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector

Procedure:

-

Acid and Base Hydrolysis: The compound is dissolved in a suitable solvent and treated with acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions. Samples are incubated at elevated temperatures (e.g., 60-80°C) for a defined period.

-

Oxidation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room or elevated temperature.

-

Thermal Degradation: The solid compound is exposed to high temperatures (e.g., 60-80°C) for an extended period.

-

Photostability: The compound is exposed to a controlled light source (e.g., xenon lamp) that mimics natural sunlight, as per ICH Q1B guidelines.

-

At specified time points, samples from each stress condition are withdrawn, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The method should be capable of separating the parent compound from any degradation products.

-

The degradation products can be further characterized using techniques like LC-MS and NMR to elucidate their structures.

Visualizations: Workflows and Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram outlines a typical workflow for assessing the solubility and stability of a new chemical entity.

Caption: A generalized workflow for determining the solubility and stability of a drug candidate.

Signaling Pathway Inhibition by Itraconazole

Recent research has identified itraconazole as an inhibitor of the Hedgehog signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[6][7]

Caption: Itraconazole inhibits the Hedgehog pathway by targeting the SMO receptor.

Conclusion

The comprehensive characterization of solubility and stability is a non-negotiable cornerstone of successful drug development. While specific data for this compound remains elusive in the public domain, the principles and methodologies outlined in this guide, illustrated with data from the analogous compound itraconazole, provide a robust framework for researchers and scientists. A systematic approach to generating and interpreting this critical physicochemical data is essential for navigating the complexities of formulation, ensuring product quality, and ultimately, delivering safe and effective medicines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Solubilization and determination of solution thermodynamic properties of itraconazole in different solvents at different temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Formulation and Stability Testing of Itraconazole Crystalline Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formulation and stability testing of itraconazole crystalline nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

Irtemazole CAS number and synonyms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that has been investigated for its pharmacological effects. This technical guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number, synonyms, and available data from preclinical and clinical studies. The information is presented to support further research and development efforts.

Chemical Identity

| Property | Value |

| CAS Number | 115574-30-6[1] |

| Molecular Formula | C18H16N4[1] |

| IUPAC Name | 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole[1] |

Synonyms

This compound is also known by the following names:

-

Irtemazol[1]

-

Irtemazolum[1]

-

R-60844[1]

-

R 60844[1]

-

1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-[1]

-

6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]

Pharmacological Data

The primary pharmacological effect of this compound identified in the literature is its action as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. This effect suggests its potential for development in the management of conditions associated with hyperuricemia, such as gout.

Clinical Study: Uricosuric Effect

A study was conducted to evaluate the uricosuric effect of different doses of this compound in healthy, normouricemic subjects. The key findings are summarized below.

Table 1: Dose-Dependent Effect of this compound on Plasma Uric Acid Levels [2][3]

| This compound Dose (twice daily for 7 days) | Average Decrease in Plasma Uric Acid |

| 6.25 mg | 20.4% |

| 12.5 mg | 22.7% |

| 25 mg | 42.0% |

| 37.5 mg | 45.7% |

In a single-dose study, doses between 12.5 mg and 37.5 mg produced a dose-related increase in the uricosuric effect. There was no essential difference in the uricosuric effect between 37.5 mg and 50 mg of this compound.[2] A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours after administration of 12.5 to 50 mg of this compound.[2]

Experimental Protocols

Study of Pharmacokinetics and Pharmacodynamics of this compound

Objective: To investigate the pharmacokinetics and pharmacodynamics of different doses of this compound with repeated application.[3]

Methodology:

-

Subjects: Twelve healthy, normouricemic individuals participated in the study.[3]

-

Dosage and Administration: this compound was administered orally twice daily for a period of seven days. The tested dosages were 6.25 mg, 12.5 mg, 25 mg, and 37.5 mg.[3]

-

Pharmacodynamic Assessments:

-

Plasma uric acid levels were monitored throughout the study. Levels reached a constant state within 1-2 days with higher doses and 2-3 days with lower doses.[3]

-

Renal uric acid excretion and uric acid clearance were measured and were found to increase to a constant level within one day of this compound administration.[3]

-

-

Pharmacokinetic Assessments:

-

Plasma concentrations of this compound and its renal excretion were measured. Constant plasma levels and renal excretion were observed within 1 to 2 days of administration for all doses.[3]

-

-

Washout Period: After cessation of this compound, monitoring continued. Plasma uric acid, uric acid excretion, and uric acid clearance returned to initial levels within 1-2 days. This compound was no longer detectable in plasma and urine 1-2 days after discontinuation.[3]

-

Safety Monitoring: Subjects were monitored for any adverse effects throughout the study. No side effects were reported.[3]

Signaling Pathways

Based on a comprehensive review of the available scientific literature, the specific signaling pathways through which this compound exerts its uricosuric effect have not been elucidated. Further research is required to determine the molecular mechanisms and cellular targets of this compound.

Conclusion

This compound has demonstrated dose-dependent uricosuric activity in human studies, indicating its potential as a therapeutic agent for managing hyperuricemia. The provided data on its chemical properties, pharmacological effects, and the detailed experimental protocol from a key study offer a foundation for researchers and drug development professionals. However, a significant knowledge gap remains regarding its mechanism of action at the molecular level, specifically the signaling pathways involved. Future investigations into these areas are crucial for the continued development and potential clinical application of this compound.

References

unpublished clinical trial data for Irtemazole

Disclaimer: This document summarizes the limited publicly available information on Irtemazole. There is no substantive unpublished clinical trial data in the public domain regarding this compound. The development of this compound was discontinued, and detailed information regarding its clinical trials, full mechanism of action, and reasons for discontinuation are not publicly accessible.

Introduction

This compound is a benzimidazole derivative that was under initial development by Janssen LP. While its intended therapeutic area is not extensively documented in publicly available sources, the limited data suggests it was investigated for its effects on uric acid levels. The global research and development status of this compound is listed as discontinued[1].

Quantitative Data

The only publicly available quantitative data for this compound comes from a small study in healthy, normouricaemic subjects. The study investigated the uricosuric effect of the drug, which is the promotion of uric acid excretion.

Table 1: Uricosuric Effect of this compound in Healthy Subjects [1]

| Parameter | Value |

| Number of Subjects | 6 |

| Dosage Range | 12.5 to 50 mg |

| Maximal Decrease in Plasma Uric Acid | 46.5% (observed 8 to 12 hours post-administration) |

| Onset of Uricosuric Effect | Within the first 60 minutes post-administration |

| Duration of Uricosuric Effect | 7 to 24 hours |

| Time to Baseline Renal Uric Acid Excretion | 8 to 16 hours |

| Time to Baseline Uric Acid Clearance | 10.0 to 12.0 hours |

| Dose for Half-Maximal Effect (D50) | Average of 24.7 mg (range: 16.3 mg to 34.2 mg) |

Note: A dose-related increase in the uricosuric effect was observed between 12.5 mg and 37.5 mg, with no significant difference in effect between 37.5 mg and 50 mg of this compound[1].

Experimental Protocols

Detailed experimental protocols for this compound studies are not available in the public domain. Based on the summary of the uricosuric effect study, a generalized protocol can be inferred.

Protocol: Evaluation of Uricosuric Effects in Healthy Volunteers

-

Study Design: A dose-escalation study to evaluate the pharmacodynamic effects of this compound on plasma and renal uric acid levels.

-

Participants: A small cohort of healthy volunteers with normal baseline uric acid levels (normouricaemic).

-

Intervention: Oral administration of single doses of this compound across a specified range (e.g., 12.5 mg, 25 mg, 37.5 mg, 50 mg).

-

Data Collection:

-

Serial blood samples were collected at predefined time points (e.g., over a 24-hour period) to measure plasma uric acid concentrations.

-

Urine samples were collected over the same period to measure renal uric acid excretion and clearance.

-

-

Primary Endpoints:

-

Change in plasma uric acid concentration from baseline.

-

Change in renal uric acid excretion and clearance from baseline.

-

-

Secondary Endpoints:

-

Time to onset and duration of the uricosuric effect.

-

Dose-response relationship.

-

Hypothetical Mechanism of Action and Signaling Pathway

The observed uricosuric effect of this compound suggests that it may act on the renal tubules to increase the excretion of uric acid. Uricosuric drugs typically function by inhibiting the reabsorption of uric acid from the kidneys back into the bloodstream[1][2]. A key protein in this process is the urate transporter 1 (URAT1), encoded by the SLC22A12 gene, which is located on the apical membrane of proximal tubule cells in the kidney and is responsible for the majority of uric acid reabsorption[3][4][5].

The following diagram illustrates a hypothetical mechanism of action for this compound as a uricosuric agent, based on the known pathways of renal urate transport.

Caption: Hypothetical mechanism of this compound as a uricosuric agent.

Pathway Description:

-

In the renal proximal tubule, uric acid is filtered from the blood into the tubular lumen.

-

The URAT1 transporter, located on the apical membrane of the epithelial cells, reabsorbs a significant portion of this uric acid back into the cells.

-

From the epithelial cells, uric acid is then transported into the bloodstream, primarily via the GLUT9 transporter on the basolateral membrane.

-

It is hypothesized that this compound inhibits the URAT1 transporter.

-

This inhibition blocks the reabsorption of uric acid from the tubular lumen.

-

As a result, more uric acid remains in the tubule and is excreted in the urine, leading to a decrease in plasma uric acid levels.

Conclusion

The available information on this compound is sparse. The only quantitative data points to a uricosuric effect, suggesting a potential mechanism of action involving the inhibition of renal uric acid transporters. However, without access to unpublished clinical trial data, a comprehensive understanding of this compound's pharmacology, efficacy, and safety profile remains elusive. The discontinuation of its development suggests that it may not have met the required efficacy or safety endpoints, or that it was deprioritized for other strategic reasons. Researchers and drug development professionals should be aware of the limited nature of the public data on this compound.

References

- 1. Uricosuric - Wikipedia [en.wikipedia.org]

- 2. How Do Uricosuric Agents Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 3. researchgate.net [researchgate.net]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Irtemazole in In Vitro Uric Acid Transport Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a uricosuric agent known to increase the renal excretion of uric acid.[1][2] While its clinical effects on plasma uric acid levels are documented, detailed in vitro characterization of its direct interaction with uric acid transporters is less prevalent in publicly available literature. These application notes provide a comprehensive protocol for evaluating the inhibitory activity of this compound and other compounds on the human urate transporter 1 (URAT1), a key protein in renal urate reabsorption.[3][4][5]

Uric acid homeostasis is primarily maintained through a balance of production, renal excretion, and intestinal secretion. The majority of filtered uric acid is reabsorbed in the proximal tubule of the kidneys, a process largely mediated by URAT1 (encoded by the SLC22A12 gene).[3][4] Inhibition of URAT1 is a primary mechanism for many uricosuric drugs, as it blocks the reabsorption of uric acid, thereby promoting its excretion and lowering serum uric acid levels.[3][5]

This document outlines a detailed in vitro assay protocol using human embryonic kidney 293T (HEK293T) cells transiently expressing human URAT1 to determine the inhibitory potency of test compounds like this compound. The provided methodologies and comparative data for well-characterized URAT1 inhibitors will enable researchers to effectively design and execute experiments to investigate the in vitro activity of this compound and other novel uricosuric agents.

Mechanism of URAT1 Inhibition

The following diagram illustrates the proposed mechanism of action for a URAT1 inhibitor like this compound. By blocking the transporter, the reabsorption of uric acid from the renal tubule back into the bloodstream is prevented, leading to increased uric acid excretion in the urine.

Caption: Mechanism of URAT1 Inhibition by this compound.

Quantitative Data for URAT1 Inhibitors

| Compound | IC50 (µM) | Cell Line | Assay Method |

| Benzbromarone | 0.22 | HEK293T | 14C-Uric Acid Uptake |

| Lesinurad | 3.5 | HEK293T | 14C-Uric Acid Uptake |

| Verinurad | 0.025 | HEK293T | 14C-Uric Acid Uptake |

| Probenecid | 22 | HEK293T | 14C-Uric Acid Uptake |

| Sulfinpyrazone | 32 | HEK293T | 14C-Uric Acid Uptake |

Note: IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols

In Vitro Uric Acid Transport Assay Using HEK293T Cells

This protocol describes a cell-based assay to determine the inhibitory effect of a test compound (e.g., this compound) on URAT1-mediated uric acid transport. The principle involves measuring the uptake of radiolabeled uric acid in HEK293T cells transiently expressing human URAT1 in the presence and absence of the test compound.

Materials:

-

HEK293T cells

-

Human URAT1 expression vector (e.g., pcDNA3.1-hURAT1)

-

Lipofectamine 2000 or other suitable transfection reagent

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable assay buffer

-

[14C]-Uric Acid

-

Test compound (this compound)

-

Positive control inhibitor (e.g., Benzbromarone)

-

Scintillation cocktail

-

Scintillation counter

-

Multi-well cell culture plates (e.g., 24-well)

-

Cell lysis buffer (e.g., 0.1 N NaOH)

-

BCA Protein Assay Kit

Experimental Workflow:

Caption: Experimental Workflow for URAT1 Inhibition Assay.

Detailed Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 24-well plates at a density that will result in 80-90% confluency at the time of transfection.

-

-

Transient Transfection:

-

On the day of transfection, replace the medium with serum-free DMEM.

-

Prepare the transfection mixture according to the manufacturer's protocol (e.g., Lipofectamine 2000). Briefly, dilute the URAT1 expression vector and the transfection reagent in separate tubes of serum-free medium, then combine and incubate to allow complex formation.

-

Add the transfection complexes to the cells and incubate for 4-6 hours.

-

After incubation, replace the medium with complete growth medium and incubate for 24-48 hours to allow for protein expression.

-

-

Uric Acid Uptake Assay:

-

Wash the cells twice with pre-warmed HBSS.

-

Pre-incubate the cells for 10-15 minutes at 37°C with HBSS containing various concentrations of the test compound (this compound), a positive control (e.g., benzbromarone), or vehicle (e.g., DMSO) for the control wells.

-

Initiate the uptake reaction by adding HBSS containing [14C]-Uric Acid (final concentration typically 10-50 µM) and the respective concentrations of the test compound or control.

-

Incubate for a predetermined time (e.g., 5-15 minutes) at 37°C. The optimal time should be determined in preliminary experiments to ensure uptake is in the linear range.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.

-

Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH) and incubating for at least 30 minutes.

-

Transfer a portion of the lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Use another portion of the lysate to determine the protein concentration using a BCA protein assay.

-

-

Data Analysis:

-

Normalize the radioactivity counts (counts per minute, CPM) to the protein concentration for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 x [1 - (Uptake with inhibitor / Uptake with vehicle)]

-

Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Conclusion

The provided application notes and protocols offer a robust framework for the in vitro evaluation of this compound and other potential URAT1 inhibitors. While specific quantitative data for this compound's direct interaction with URAT1 is not extensively documented in public literature, the detailed methodology and comparative data for other known inhibitors will enable researchers to generate this critical information. The use of a well-established cell-based assay system, such as HEK293T cells expressing human URAT1, will ensure the generation of reliable and reproducible data, contributing to a better understanding of the mechanism of action of novel uricosuric agents.

References

- 1. Rapid onset of uricosuria after oral administration of this compound, an uricosuric substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. explorationpub.com [explorationpub.com]

Analytical Methods for the Detection of Irtemazole: Application Notes and Protocols

Introduction

Irtemazole (also known as Itraconazole) is a potent triazole antifungal agent utilized for the treatment of a wide range of fungal infections.[1][2][3] Its therapeutic efficacy is dependent on achieving and maintaining adequate concentrations in biological matrices. Consequently, robust and validated analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control of pharmaceutical formulations. This document provides detailed application notes and protocols for the quantitative determination of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mechanism of Action: Inhibition of Fungal Ergosterol Biosynthesis and Hedgehog Signaling

This compound's primary antifungal mechanism involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1] This enzyme is a critical component in the conversion of lanosterol to ergosterol, an essential sterol for maintaining the integrity of the fungal cell membrane. By disrupting ergosterol synthesis, this compound compromises the fungal cell membrane, leading to inhibited replication and cell death.[1]

Interestingly, this compound has also been identified as a potent antagonist of the Hedgehog (Hh) signaling pathway, a crucial pathway in embryonic development and tumorigenesis.[4][5] It exerts its effect by acting on the Smoothened (Smo) protein, a key component of the Hh pathway, through a mechanism distinct from other known Smo antagonists.[5] This inhibitory action on the Hh pathway underlies its potential as an anticancer agent.[4][5]

Section 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a widely used technique for the quantification of this compound in pharmaceutical dosage forms and biological fluids.[1][6] Methods coupled with UV or fluorescence detectors offer reliable and cost-effective analysis.

Quantitative Data Summary for HPLC Methods

| Parameter | Method 1: RP-HPLC (UV)[3] | Method 2: RP-HPLC (UV)[1] | Method 3: HPLC (UV)[7] | Method 4: Chiral HPLC (Fluorescence)[8] |

| Matrix | Pharmaceutical Formulation | Pharmaceutical Formulation | Human Plasma | Human Plasma |

| Linearity Range | 200-600 µg/mL | 50-200 µg/mL | 10.0-500.0 µg/L | Not Specified |

| Limit of Detection (LOD) | Not Specified | Not Specified | 5.0 µg/L | Not Specified |

| Limit of Quantification (LOQ) | Not Specified | Not Specified | 10.0 µg/L | Not Specified |

| Recovery | 99.33% - 99.66% | Not Specified | > 89.1% | Suitable |

| Precision (%RSD) | Not Specified | Not Specified | < 6.9% | Suitable |

| Internal Standard | Not Applicable | Not Applicable | Bifonazole | Not Specified |

| Detection Wavelength | 306 nm | 225 nm | 263 nm | Ex/Em Not Specified |

Experimental Protocol: RP-HPLC-UV for Pharmaceutical Capsules

This protocol is adapted for the quantification of this compound in capsule dosage forms.[3]

1.2.1. Materials and Reagents

-

This compound reference standard

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate

-

Water (HPLC grade)

-

This compound capsules (e.g., 100 mg)

1.2.2. Instrumentation

-

HPLC system with UV detector

-

Column: Dionex C18 (4.6 x 250 mm, 5 µm)[3]

-

Ultrasonicator

-

Analytical balance

1.2.3. Preparation of Solutions

-

Mobile Phase: Prepare a mixture of methanol and pH 7.5 potassium dihydrogen phosphate buffer in a 40:60 (v/v) ratio. Degas the solution by ultrasonication before use.[3]

-

Standard Stock Solution (600 µg/mL): Accurately weigh 60 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

-

Sample Solution: Take the powder from 20 capsules, weigh it, and use a portion equivalent to 10 mg of this compound.[6] Transfer this to a 10 mL volumetric flask, add approximately 7 mL of methanol, and sonicate for 30 minutes. Make up the volume with methanol and filter to obtain a concentration of 1000 µg/mL.[6] Further dilute this solution with the mobile phase to fall within the linearity range (e.g., to 400 µg/mL).

1.2.4. Chromatographic Conditions

-

Column: Dionex C18 (4.6 x 250 mm, 5 µm)[3]

-

Mobile Phase: Methanol:Potassium Dihydrogen Phosphate buffer (pH 7.5) (40:60, v/v)[3]

-

Detection: UV at 306 nm[3]

-

Injection Volume: 20 µL

-

Column Temperature: Ambient

-

Expected Retention Time: Approximately 5.2 minutes[3]

1.2.5. Analysis

-

Inject the standard solutions to establish a calibration curve.

-

Inject the sample solution.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

LC-MS/MS provides superior sensitivity and selectivity for the determination of this compound and its metabolites (e.g., hydroxyitraconazole) in complex biological matrices like human plasma.[2][9][10]

Quantitative Data Summary for LC-MS/MS Methods

| Parameter | Method 1[9] | Method 2[10] | Method 3[11] | Method 4[1] |

| Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |

| Linearity Range | 1.08 - 403.28 ng/mL | 1 - 250 ng/mL | 1 - 500 ng/mL | 1.0 - 600.0 ng/mL |

| LOD | Not Specified | Not Specified | Not Specified | Not Specified |

| LOQ | 1.08 ng/mL | 1 ng/mL | 1 ng/mL | 1.0 ng/mL |

| Recovery | Complies with FDA/EMEA | Not specified (protein precipitation used) | Not Specified | Not Specified |

| Precision (%CV) | Intra-day: < 13.7%, Inter-day: < 10.9%[11] | Inter- & Intra-day: within ±15% | Inter- & Intra-day: < 15% | < 20% at LOQ |

| Internal Standard (IS) | Loratadine | Itraconazole-d4 | Not Specified | Itraconazole-d3[2] |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | ESI Positive |

| MRM Transitions (Quantifier) | ITR: 705.3 → 392.4[11] | ITR: [M+2]+ precursor used | ITR: 705.3 → 392.4[11] | Not Specified |

| IS: 374.3 → 141.0[11] | IS: Not Specified | IS: 374.3 → 141.0[11] | Not Specified |

Experimental Protocol: LC-MS/MS for Human Plasma

This protocol details a robust method for quantifying this compound in human plasma using a simple protein precipitation extraction.[2][10]

2.2.1. Materials and Reagents

-

This compound and Hydroxyitraconazole reference standards

-

This compound-d4 (or other suitable stable isotope-labeled IS)

-

Acetonitrile (HPLC grade)

-

Formic Acid

-

Ammonium Formate

-

Water (Milli-Q or equivalent)

-

Drug-free human plasma

2.2.2. Instrumentation

-

UPLC or HPLC system

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Waters Xevo TQ-XS)[10]

-

Analytical column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm)[10]

-

96-well plates

-

Centrifuge

2.2.3. Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample (standard, QC, or unknown) into a 96-well plate.[10]

-

Add 50 µL of the internal standard working solution (this compound-d4 in acetonitrile).

-

Add 300 µL of precipitation solvent (e.g., acetonitrile with 1% formic acid) to each well.

-

Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean 96-well plate for analysis.

2.2.4. LC-MS/MS Conditions

-

Column: Agilent Zorbax SB-C18, 2.1×50mm, 3.5 µm[10]

-

Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[10]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[10]

-

Flow Rate: 0.500 mL/min.[10]

-

Gradient: (A representative gradient)

-

0.0-0.5 min: 30% B

-

0.5-2.0 min: 30% to 95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95% to 30% B

-

2.6-3.5 min: 30% B

-

-

Injection Volume: 5-10 µL[9]

-

Ionization: ESI Positive

-

MRM Transitions:

-

Data System: MassLynx with TargetLynx for data acquisition and processing.[10]

2.2.5. Data Analysis

-

Generate a calibration curve using the peak area ratio of the analyte to the internal standard.

-

Apply a linear regression with 1/x² weighting to determine the concentrations in unknown samples.[10]

Conclusion

The analytical methods presented provide robust and reliable means for the detection and quantification of this compound. The choice of method depends on the specific application. HPLC-UV is suitable for quality control of pharmaceutical formulations, offering simplicity and cost-effectiveness.[3][6] For clinical and pharmacokinetic studies requiring high sensitivity and selectivity in complex biological matrices, LC-MS/MS is the method of choice.[9][10][11] The detailed protocols and validated performance data herein serve as a comprehensive resource for researchers and drug development professionals.

References

- 1. jocpr.com [jocpr.com]

- 2. ssi.shimadzu.com [ssi.shimadzu.com]

- 3. ijrrjournal.com [ijrrjournal.com]

- 4. Itraconazole inhibits the Hedgehog signaling pathway thereby inducing autophagy-mediated apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Itraconazole, a commonly used anti-fungal that inhibits Hedgehog pathway activity and cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. Determination of itraconazole in human plasma by high-performance liquid chromatography with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stereoselective determination of the epimer mixtures of itraconazole in human blood plasma using HPLC and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.innovareacademics.in [journals.innovareacademics.in]

- 10. Validation of a method for itraconazole and major metabolite hydroxyitraconazole for LC-MS/MS analysis with application in a formulation clinical study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A sensitive validated LC-MS/MS method for quantification of itraconazole in human plasma for pharmacokinetic and bioequivalence study in 24 Korean volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: HPLC-UV Analysis of Itraconazole

Introduction

Itraconazole is a synthetic triazole antifungal agent used to treat a variety of fungal infections. It functions by inhibiting the fungal cytochrome P-450 dependent enzyme, which in turn blocks the synthesis of ergosterol, a crucial component of fungal cell membranes. Accurate and reliable analytical methods are essential for the quality control of Itraconazole in bulk drug substances and pharmaceutical dosage forms. This application note describes a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative determination of Itraconazole.

Principle

The method employs reverse-phase chromatography to separate Itraconazole from its potential degradation products and formulation excipients. The separation is achieved on a C8 or C18 stationary phase using a mobile phase consisting of an aqueous buffer and organic modifiers. The analyte is detected and quantified by a UV detector at a wavelength where Itraconazole exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, accurate, precise, and robust.[1][2]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a detailed procedure for the analysis of Itraconazole in bulk drug and capsule dosage forms.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.

| Parameter | Specification |

| HPLC Column | Phenomenex Symmetry C8 (250 x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | 20 mM Potassium Dihydrogen Orthophosphate Buffer (pH 5.5) : Acetonitrile : Methanol (20:40:40 v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 254 nm[3] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient or controlled at 30 °C[1] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Mobile Phase Preparation : Prepare a 20 mM potassium dihydrogen orthophosphate buffer and adjust the pH to 5.5 using phosphoric acid. Filter the buffer and organic solvents through a 0.45 µm membrane filter and degas for 15-20 minutes using an ultrasonicator before use.[3][4]

-

Standard Stock Solution (1000 µg/mL) : Accurately weigh 100 mg of Itraconazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of methanol and sonicate, then make up the volume with methanol.[3]

-

Working Standard Solutions : From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 µg/mL by diluting with the mobile phase.[3]

-

Sample Preparation (Capsule Dosage Form) : Weigh and powder the contents of 20 Itraconazole capsules. Transfer a quantity of powder equivalent to 100 mg of Itraconazole to a 100 mL volumetric flask. Add approximately 50 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[3] Filter the solution through a 0.45 µm syringe filter. From this filtered solution, pipette an appropriate volume and dilute with the mobile phase to obtain a final concentration within the linear range (e.g., 30 µg/mL).

Assay Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Perform five replicate injections of a standard solution (e.g., 30 µg/mL) to check for system suitability. The %RSD for peak area and retention time should be less than 2.0%.

-

Inject the blank (mobile phase) to ensure no interfering peaks are present.

-

Inject the standard solutions to generate a calibration curve.

-

Inject the prepared sample solutions in duplicate.

-

Calculate the amount of Itraconazole in the sample using the regression equation from the calibration curve.

Method Validation Summary